

Method 1: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

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Compound of Interest

Compound Name: Primaquine

Cat. No.: B1584692

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This method is suitable for the simultaneous quantification of **primaquine** and other antimalarials like chloroquine in plasma. It offers a balance of sensitivity and accessibility for many laboratories.

Experimental Protocol

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

- Pipette 500 µL of whole blood or plasma into a clean microcentrifuge tube.
- Add the internal standard (e.g., Pyrimethamine).
- Add 500 µL of 1 M Sodium Hydroxide (NaOH) to alkalize the sample.
- Add 1.5 mL of an organic solvent mixture (e.g., hexane and tert-butyl methylether, 1:1 v/v) for extraction.^[1]
- Vortex the mixture vigorously for 2 minutes.
- Centrifuge at 1100 x g for 5 minutes to separate the layers.^[2]
- Carefully transfer the upper organic layer to a new clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 100 µL of the mobile phase.
- Inject a 20 µL aliquot into the HPLC system.[3]

2. Chromatographic Conditions

- Instrument: HPLC system with a Diode Array Detector (DAD) or UV detector.
- Column: Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[3]
- Mobile Phase: A mixture of acetonitrile and 0.25% diethylamine (3:7, v/v).[1]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25°C.
- Detection Wavelength: 263 nm.

Data Presentation

Parameter	Value	Biological Matrix	Reference
Linearity Range	100 - 3000 nM	Human Plasma	
Limit of Quantification (LOQ)	25 ng/mL	Whole Blood	
Limit of Detection (LOD)	0.003 mg/mL	N/A (for tablets)	
Mean Recovery	76.5%	Human Plasma	
Inter/Intra-day Precision	< 2.0% (CV)	N/A (for tablets)	

Experimental Workflow



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Workflow for **Primaquine** Quantification by HPLC-UV.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for quantifying **primaquine** and its metabolites, such as carboxy**primaquine**, in plasma, urine, and dried blood spots (DBS).

Experimental Protocol

1. Sample Preparation: Protein Precipitation (PP)

- Pipette 190 µL of plasma or urine into a clean microcentrifuge tube.
- Add 10 µL of internal standard (e.g., a stable isotope-labeled version of **primaquine**).
- Add 200 µL of acetonitrile to precipitate proteins.
- Vortex the mixture and then centrifuge at 10,000 x g for 5 minutes.
- Transfer the supernatant to a new tube. For plasma, a second precipitation step may be performed for cleaner samples.
- Filter the supernatant and transfer it to an autosampler vial for injection.

2. Chromatographic and Mass Spectrometric Conditions

- Instrument: UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

- Column: Chiral column for enantiomeric separation (e.g., Chiralcel OD, 250 x 4.6 mm) or a standard C18 column for racemic analysis.
- Mobile Phase: Gradient elution using acetonitrile (containing 0.1% formic acid) and aqueous ammonium formate.
- Flow Rate: 0.5 - 0.7 mL/min.
- Ionization Mode: Electrospray Ionization Positive (ESI+).
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for **primaquine** and the internal standard.

Data Presentation

Parameter	Value	Biological Matrix	Reference
Linearity Range	0.571 - 260 ng/mL	Human Plasma	
Limit of Quantification (LOQ)	25 ng/mL	Plasma & Urine	
Limit of Quantification (LOQ)	5 ng/mL	Dried Blood Spot	
Mean Recovery	78 - 95%	Plasma	
Mean Recovery	88 - 92%	Human Plasma	
Inter/Intra-day Precision	< 10% (RSD)	Human Plasma	

Experimental Workflow



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References

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